9-Carboxyanthracene MTSEA Amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

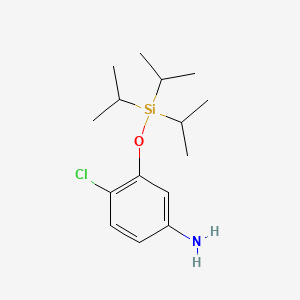

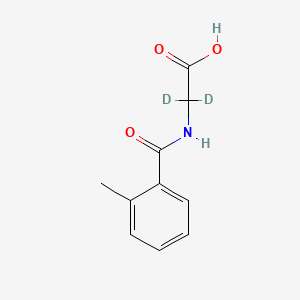

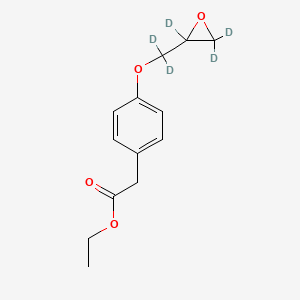

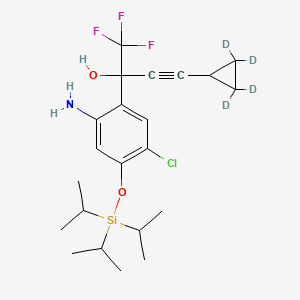

9-Carboxyanthracene MTSEA Amide is a derivative of Anthracene MTS . It has a molecular formula of C18H17NO3S2 and a molecular weight of 359.46 .

Molecular Structure Analysis

The 9-Carboxyanthracene MTSEA Amide molecule contains a total of 43 bonds. There are 26 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 3 double bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 secondary amide (aromatic), and 1 sulfonate (thio-/dithio-) .Physical And Chemical Properties Analysis

9-Carboxyanthracene MTSEA Amide contains a total of 41 atoms; 17 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 2 Sulfur atoms .Scientific Research Applications

Amides as Building Blocks in Organic Chemistry : Amides, including compounds like 9-Carboxyanthracene MTSEA Amide, are essential in synthetic organic chemistry. They have pharmacological applications and are used in the large-scale production of plastics, detergents, and lubricants. The development of green procedures for synthesizing amides is a significant area of research (García-Álvarez, Crochet, & Cadierno, 2013).

Anticancer Potential of Amide Derivatives : Specific amide derivatives have shown promising anti-proliferative potential against various cancer cell lines, highlighting the role of amides in developing anticancer agents (Syed, Asiri, & Shaheen, 2022).

Amide Bond Formation Techniques : Studies focus on the development of efficient methods for amide bond formation, crucial in creating various biological and synthetic structures like proteins and pharmaceuticals (Lundberg, Tinnis, Selander, & Adolfsson, 2014).

Amide Proton Transfer Imaging : In medical imaging, amide proton transfer (APT) imaging is explored for characterizing brain tumors, with amide protons of proteins and peptides providing unique MRI contrast (Salhotra, Lal, Laterra, Sun, van Zijl, & Zhou, 2008).

Nonclassical Routes for Amide Bond Formation : Research also delves into nontraditional methods of constructing amide bonds, which can have significant implications in synthetic chemistry and green chemistry applications (de Figueiredo, Suppo, & Campagne, 2016).

Linkers in Peptide Synthesis : Amide compounds serve as linkers in peptide synthesis, indicating their utility in synthesizing complex biological molecules (Henkel, Zeng, & Bayer, 1997).

Safety and Hazards

Mechanism of Action

Target of Action

It is a derivative of anthracene mts , which suggests that it may share similar targets or mechanisms of action.

Mode of Action

Biochemical Pathways

Given its use in studying protein function and drug development, it is likely that this compound interacts with various biochemical pathways related to these areas of research.

Result of Action

It is known that this compound is a fluorescent dye that can be used to label specific sites on a protein, allowing scientists to track the movement and interactions of the protein in real-time .

properties

IUPAC Name |

N-(2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-24(21,22)23-11-10-19-18(20)17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGKTEYJRHJSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675556 |

Source

|

| Record name | S-{2-[(Anthracene-9-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Carboxyanthracene MTSEA Amide | |

CAS RN |

1159977-19-1 |

Source

|

| Record name | S-{2-[(Anthracene-9-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

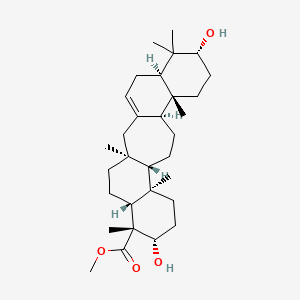

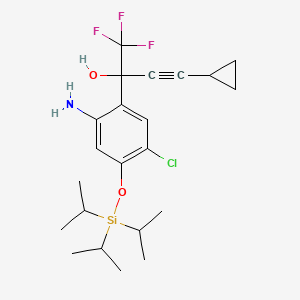

![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)